molecular formula C9H12BNO3 B15302152 (5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid

(5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid

Cat. No.: B15302152
M. Wt: 193.01 g/mol
InChI Key: DYAARIWFOLIEDD-UHFFFAOYSA-N
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Description

(5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a but-3-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(But-3-en-1-yloxy)pyridin-3-yl)boronic acid is unique due to the presence of the but-3-en-1-yloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .

Properties

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

(5-but-3-enoxypyridin-3-yl)boronic acid

InChI

InChI=1S/C9H12BNO3/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h2,5-7,12-13H,1,3-4H2

InChI Key

DYAARIWFOLIEDD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OCCC=C)(O)O

Origin of Product

United States

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